molecular formula C30H48O4 B12440273 Lupan-28-oic acid,20-hydroxy-3-oxo-

Lupan-28-oic acid,20-hydroxy-3-oxo-

Cat. No.: B12440273
M. Wt: 472.7 g/mol
InChI Key: OWUOWYKFORUAIE-OBVNRCCPSA-N
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Description

Nomenclature and Systematic Classification

The compound’s systematic IUPAC designation, 20-hydroxy-3-oxolupan-28-oic acid , precisely defines its lupane skeleton (C₃₀ pentacyclic framework) and functional group arrangement. Key structural features include:

Feature Position Functional Group
Carboxyl group C-28 -COOH
Ketone C-3 =O
Hydroxyl group C-20 -OH

As a 6/6/6/6/5-fused pentacyclic triterpenoid , it belongs to the lupane subclass characterized by a methyl group at C-19 and trans-fused A/B rings. The stereochemistry at C-20 (R-configuration) and C-5 (unsaturation in some derivatives) critically influences its biological interactions.

Historical Context of Lupane Triterpenoid Discovery

The isolation of oxygenated lupanes traces to mid-20th century phytochemical studies on Celastraceae and Asteraceae species. Lupan-28-oic acid derivatives were first characterized in 1981 from Pleurostylia opposita stem bark, where researchers identified novel 6β-hydroxylated variants. This discovery expanded the known structural diversity of lupanes beyond ubiquitous compounds like lupeol and betulinic acid.

Significant milestones include:

  • 1980s : Structural elucidation of 20-hydroxylated lupanes via NMR and mass spectrometry
  • 2000s : Identification in Calendula species, linking biosynthesis to floral defense mechanisms
  • 2020s : Commercial availability of high-purity samples (≥98%) for pharmacological screening

Significance in Phytochemistry and Natural Product Research

As a multifunctional triterpenoid , this compound serves dual roles:

  • Biosynthetic intermediate : The C-3 ketone and C-28 carboxyl groups enable enzymatic conversion to esters, glycosides, or reduced alcohols
  • Bioactivity marker : Oxygenation patterns correlate with antiproliferative effects observed in lupane derivatives

Recent studies highlight its utility in:

  • Structure-activity relationship (SAR) studies : Modifying C-20 hydroxylation enhances membrane permeability
  • Natural product synthesis : Semi-synthetic derivatization yields analogs with improved pharmacokinetic profiles
  • Chemotaxonomic markers : Presence in Pleurostylia aids plant family classification

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(3aS,5aR,5bR,11aR)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18?,19?,20?,21?,23?,27-,28+,29+,30-/m0/s1

InChI Key

OWUOWYKFORUAIE-OBVNRCCPSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C3C1CCC4[C@]2(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C

Origin of Product

United States

Preparation Methods

Natural Extraction from Plant Sources

Isolation from Mahonia bealei Leaves

The leaves of Mahonia bealei (Fort.) Carr. serve as a primary natural source for Lupan-28-oic acid,20-hydroxy-3-oxo- (HOA). The extraction process begins with solvent partitioning: dried leaves are macerated in dichloromethane (CH₂Cl₂) to obtain a crude extract. This extract undergoes silica gel column chromatography using a hexane/CH₂Cl₂ gradient (5:1 to 1:2 v/v), yielding 11 fractions. Fraction 8 is further purified via preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase, resulting in HOA with ≥97% purity. Key challenges include minimizing co-elution with structurally similar triterpenoids, necessitating optimized solvent gradients.

Birch Bark-Derived Extraction

Alternative sources include birch bark (Betula spp.), where betulin serves as a precursor. Betulin is oxidized using Jones reagent (CrO₃ in H₂SO₄) to form 3-oxo derivatives, followed by selective hydroxylation at C-20 using enzymatic or chemical methods. Yields from birch bark are typically lower (0.26% w/w) compared to Mahonia bealei (21 mg from 40 g of CH₂Cl₂ fraction).

Table 1: Physical Properties of Lupan-28-Oic Acid,20-Hydroxy-3-Oxo-
Property Value Source
Molecular Formula C₃₀H₄₈O₄
Molecular Weight 472.7 g/mol
Boiling Point 576.3 ± 15.0 °C
Density 1.1 ± 0.1 g/cm³
Flash Point 316.4 ± 16.9 °C

Chemical Synthesis Pathways

Oxidation of Betulinic Acid Derivatives

A common synthetic route starts with 24-nor-3-oxo-20(29)-lupen-28-oic acid, a betulinic acid derivative. Oxidation at C-3 is achieved using pyridinium chlorochromate (PCC) in anhydrous dichloromethane under nitrogen atmosphere, yielding the 3-oxo intermediate. Subsequent hydroxylation at C-20 employs Sharpless asymmetric dihydroxylation with AD-mix-β, though yields remain modest (45–55%) due to steric hindrance.

Acid Chloride Formation and Amidation

To functionalize the C-28 carboxyl group, the acid is converted to its chloride using oxalyl chloride (2.5 equiv) in CH₂Cl₂ at 25°C for 8 hours. The resulting acid chloride reacts with L-leucine methyl ester hydrochloride in the presence of triethylamine (TEA), forming a methyl amide derivative. This intermediate is reduced with NaBH₄ in THF to yield the corresponding alcohol, followed by hydrolysis using KOH/MeOH to regenerate the carboxylic acid group.

Table 2: Synthesis Parameters for Key Reactions
Reaction Step Reagents/Conditions Yield
Acid Chloride Formation Oxalyl chloride, CH₂Cl₂, 8h 72%
Amidation L-leucine methyl ester, TEA 68%
Reduction NaBH₄, THF, 0°C 50%
Hydrolysis KOH, MeOH, 5h 89%

Chromatographic Purification Strategies

Silica Gel Chromatography

Crude extracts are fractionated using silica gel (60–120 mesh) with hexane/ethyl acetate gradients. Polar impurities are removed in early fractions, while HOA elutes at hexane/EtOAc (2:1 v/v). This method achieves ~80% recovery but requires multiple runs for industrial-scale production.

Preparative HPLC Optimization

Preparative HPLC employs a C18 column (250 × 21.2 mm, 5 μm) with isocratic elution (acetonitrile:water = 75:25 v/v) at 10 mL/min. UV detection at 210 nm ensures precise collection windows. This step increases purity from ~85% to ≥97% but adds substantial cost due to solvent consumption.

Challenges and Mitigation Strategies

Byproduct Formation During Oxidation

Uncontrolled oxidation at C-20 can yield 20,29-epoxy derivatives, which are inactive. To suppress this, reactions are conducted at –10°C with strict exclusion of moisture, reducing epoxy byproducts from 15% to <3%.

Solvent Residues in Final Product

Residual dichloromethane in synthetic batches is a concern. Post-synthesis, rotary evaporation under reduced pressure (40°C, 15 mbar) followed by lyophilization reduces solvent levels to <10 ppm, complying with ICH guidelines.

Comparative Analysis of Methods

Natural extraction offers scalability but depends on seasonal variability in plant metabolite content. For example, HOA yields from Mahonia bealei drop by 30% in winter-harvested leaves. Chemical synthesis provides consistent output but involves toxic reagents like oxalyl chloride, necessitating stringent safety protocols. Hybrid approaches, such as semi-synthesis from betulin, balance cost and yield, with pilot-scale runs achieving 120 g/batch.

Chemical Reactions Analysis

Acid Chloride Formation and Subsequent Reactions

HOA undergoes acid chloride formation using oxalyl chloride in anhydrous dichloromethane at 20°C. This intermediate reacts with amines or alcohols to yield amides or esters, respectively . For example:

  • Synthesis of N'-{N-[3-oxo-lupan-28-oil]-9-aminononanoyl}-3-amino-3-phenyl-propionic acid :

    • Step 1 : Dihydrobetulonic acid (precursor) reacts with oxalyl chloride to form an acid chloride .

    • Step 2 : The acid chloride is coupled with 9-aminononanoic acid derivatives, followed by hydrolysis to produce the final compound .

Key Conditions :

  • Solvent: Dry methylene chloride.

  • Catalyst: Oxalyl chloride.

  • Temperature: 20°C.

  • Yield: ~96% for acid chloride formation .

Oxidative Decarboxylation

HOA derivatives undergo oxidative decarboxylation using lead tetraacetate [Pb(OAc)₄] or iodobenzene diacetate (PhI(OAc)₂) . This reaction produces 28-nor-lupene derivatives by eliminating CO₂ and forming double bonds .

Reaction Outcomes:

Starting MaterialReagents/ConditionsProducts (Ratio)
Betulonic acid derivativePb(OAc)₄, Pyridine, CF₃COOHΔ¹⁶,¹⁷-olefin : Δ¹⁷,²²-olefin = 1:1
3,20-Dioxo-29-nor-lupan-28-oic acidPb(OAc)₄, Cu(OAc)₂Δ¹⁶,¹⁷-olefin : Δ¹⁷,²²-olefin = 2:1

Mechanistic Insight :

  • The substituent at C-19 (methyl vs. hydrogen) dictates regioselectivity .

  • Acetoxylation at C-17α occurs as a side reaction .

Esterification

HOA forms esters under mild alkaline conditions. For instance:

  • Benzyl ester synthesis :

    • Reagents : Benzyl bromide, K₂CO₃.

    • Solvent : DMF.

    • Yield : 97% .

Applications : Ester derivatives enhance solubility for pharmacological testing .

Oxime Formation

HOA reacts with hydroxylamine to form oxime derivatives, which are intermediates for further functionalization:

  • Conditions : Sodium hydride (NaH) in DMF .

  • Example : Synthesis of (3E)-3-(hydroxyimino)lup-20(29)-en-28-oate for antiviral studies .

Key Reaction :

HOA+NH2OHNaH DMFOxime derivative\text{HOA}+\text{NH}_2\text{OH}\xrightarrow{\text{NaH DMF}}\text{Oxime derivative}

Functionalization at C-3 and C-20 Positions

  • C-3 Oxidation : HOA’s ketone group at C-3 participates in condensation reactions with hydrazines or semicarbazides to form hydrazones .

  • C-20 Hydroxylation : The hydroxyl group at C-20 can be acetylated or glycosylated to modify bioactivity .

Mechanistic and Stereochemical Considerations

  • Stereochemistry : The compound’s pentacyclic structure and stereochemistry at C-3, C-20, and C-28 influence reaction pathways and biological activity .

  • Regioselectivity : Substituents at C-19 determine the ratio of Δ¹⁶,¹⁷- vs. Δ¹⁷,²²-olefins during decarboxylation .

Scientific Research Applications

20-hydroxy-3-oxolupan-28-oic acid (HOA) is a lupane-type triterpene found in Mahonia bealei leaves, known for its anti-inflammatory properties . Research has explored its potential in various scientific research applications, particularly in the context of inflammation, cancer, and antiviral activities .

Scientific Research Applications

Anti-inflammatory Properties: HOA has demonstrated significant anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . The compound inhibits the release of pro-inflammatory mediators by downregulating the PI3K/Akt and MAPKs signaling pathways . Studies have shown that HOA suppresses LPS-induced nuclear localization of p65, a major NF-κB subunit, thereby reducing inflammation . Transcriptional studies using RNA sequencing have further supported these findings, indicating that HOA influences a series of inflammatory and immune-related processes . It was observed that HOA downregulated immune-related mRNAs such as Saa3, Bcl2l1, Mapkapk2, Ccl9, Sdc4, Ddx3x, Socs3, Prdx5, Tlr4, Lif, IL15, Tnfaip3, Tet2, Tgf-β1, and Ccl20, which were initially upregulated by LPS .

Antiviral and Immunostimulatory Activities: Derivatives of lupane triterpenes, including those related to 20-hydroxy-3-oxo-lupan-28-oic acid, have been investigated for antiviral activities, specifically against HIV . These compounds exhibit both antiviral and immunostimulatory effects, making them promising candidates for developing antiviral drugs .

Anti-tumor Processes: Lupane triterpenoids exhibit a wide range of pharmacological effects and engage in important biological activities, especially those involving anti-tumor processes . 2-Cyano-lup-1-en-3-oxo-20-oic acid, a cyano derivative of betulinic acid, was found to be more cytotoxic than betulinic acid in pancreatic and colon cancer cells .

Other potential applications: Due to its various desirable properties, 20-hydroxy-3-oxo-lupan-28-oic acid could potentially be used in cosmetic formulations .

Comparison with Similar Compounds

Table 1: Structural Features of HOA and Analogous Triterpenoids

Compound Skeleton Key Substituents Molecular Formula CAS No.
HOA Lupane 3-oxo, 20-hydroxy, C28-COOH C₃₀H₄₈O₄ 93372-87-3
Betulinic Acid (BA) Lupane 3β-hydroxy, C20(29) double bond C₃₀H₄₈O₃ 38736-77-5
Betulonic Acid Lupane 3-oxo, C20(29) double bond C₃₀H₄₆O₃ 4481-62-3
3-Oxo-urs-12-en-28-oic acid Ursane 3-oxo, C12 double bond C₃₀H₄₆O₃ N/A
Momordic Acid Oleanane 3β-hydroxy, 1-oxo, C12 double bond C₃₀H₄₆O₄ 14356-51-5

Key Structural Insights :

  • Skeleton Type: HOA and BA share a lupane backbone, whereas momordic acid (oleanane) and 3-oxo-urs-12-en-28-oic acid (ursane) belong to distinct triterpenoid classes. Skeleton differences significantly impact bioactivity; for example, oleanane derivatives often exhibit hepatoprotective effects, while lupanes are linked to anti-inflammatory and antitumor activity .
  • The 20-hydroxy group in HOA may improve solubility relative to BA’s hydrophobic C20(29) double bond .

Pharmacological Activity Comparison

Table 2: Bioactivity Profiles of Selected Triterpenoids

Compound Primary Bioactivity Mechanism of Action Key Targets
HOA Anti-inflammatory Inhibits PI3K-Akt/MAPK pathways; blocks NF-κB TNF-α, IL-6, iNOS
Betulinic Acid (BA) Antitumor, Antiviral Induces apoptosis via mitochondrial pathway Melanoma, HIV
Betulonic Acid Anticancer, Anti-inflammatory Modulates ROS and caspase activation Breast cancer cells
3-Oxo-urs-12-en-28-oic acid Antimicrobial Disrupts bacterial cell membranes Staphylococcus aureus
Momordic Acid Antidiabetic, Antioxidant Enhances insulin sensitivity PPARγ, AMPK

Activity Insights :

  • HOA vs. BA: While both are lupanes, HOA’s anti-inflammatory focus contrasts with BA’s anticancer activity. BA selectively induces apoptosis in melanoma cells via mitochondrial permeabilization, whereas HOA targets cytokine suppression in macrophages .
  • HOA vs.

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Stability Comparison

Compound Solubility Stability Considerations Cocrystallization Potential
HOA Moderate (hydroxy group) Sensitive to storage conditions Not studied
Betulinic Acid Low (log P ~8.5) Poor bioavailability; requires cocrystallization Cocrystallized with ascorbic acid
Betulonic Acid Low Similar to BA; prone to oxidation Limited data
Momordic Acid High (polar groups) Stable under acidic conditions N/A

Key Findings :

  • HOA’s 20-hydroxy group may enhance aqueous solubility compared to BA, though both share challenges in bioavailability.
  • Stability issues for HOA necessitate strict storage protocols (e.g., controlled humidity and temperature) to prevent degradation .

Q & A

Q. How can multi-omics approaches elucidate HOA’s polypharmacology?

  • Integrative Methods : Transcriptomics (RNA-seq) identifies off-target genes, while phosphoproteomics maps signaling crosstalk. Molecular docking predicts interactions with PI3K/Akt and PPARγ, guiding mechanistic hypotheses .

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